molecular formula C11H16N4S B11476186 2-(Butan-2-ylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

2-(Butan-2-ylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11476186
M. Wt: 236.34 g/mol
InChI Key: MHRJTIFANJMEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(BUTAN-2-YLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it an interesting subject for research in various scientific fields.

Chemical Reactions Analysis

Types of Reactions: 2-(BUTAN-2-YLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the triazolopyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(BUTAN-2-YLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(BUTAN-2-YLSULFANYL)-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

2-butan-2-ylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C11H16N4S/c1-5-9(4)16-11-13-10-12-7(2)6-8(3)15(10)14-11/h6,9H,5H2,1-4H3

InChI Key

MHRJTIFANJMEBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)SC1=NN2C(=CC(=NC2=N1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.